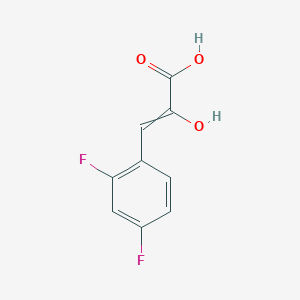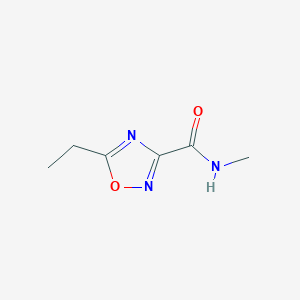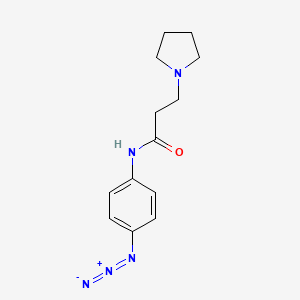![molecular formula C14H15NO3S B12619397 Ethyl [2-(benzyloxy)-1,3-thiazol-5-yl]acetate CAS No. 918659-01-5](/img/structure/B12619397.png)
Ethyl [2-(benzyloxy)-1,3-thiazol-5-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl [2-(benzyloxy)-1,3-thiazol-5-yl]acetate is a compound that belongs to the thiazole family, which is known for its diverse biological activities Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [2-(benzyloxy)-1,3-thiazol-5-yl]acetate typically involves the reaction of 2-(benzyloxy)acetyl chloride with thioamide under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring. The final product is obtained after esterification with ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly can make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl [2-(benzyloxy)-1,3-thiazol-5-yl]acetate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiazole derivatives.
Applications De Recherche Scientifique
Ethyl [2-(benzyloxy)-1,3-thiazol-5-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl [2-(benzyloxy)-1,3-thiazol-5-yl]acetate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The benzyloxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The ester group can be hydrolyzed to release the active thiazole moiety, which can then exert its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-(benzyloxy)acetate: Similar structure but lacks the thiazole ring.
Thiazole derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring but have different substituents.
Uniqueness
Ethyl [2-(benzyloxy)-1,3-thiazol-5-yl]acetate is unique due to the combination of the benzyloxy group and the thiazole ring, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for further research and development.
Propriétés
Numéro CAS |
918659-01-5 |
|---|---|
Formule moléculaire |
C14H15NO3S |
Poids moléculaire |
277.34 g/mol |
Nom IUPAC |
ethyl 2-(2-phenylmethoxy-1,3-thiazol-5-yl)acetate |
InChI |
InChI=1S/C14H15NO3S/c1-2-17-13(16)8-12-9-15-14(19-12)18-10-11-6-4-3-5-7-11/h3-7,9H,2,8,10H2,1H3 |
Clé InChI |
OGUHOWIJYOSAGO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=CN=C(S1)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4,5-Triethoxy-N-(3-{[2-(1,2,4-oxadiazol-3-yl)pyridin-4-yl]oxy}phenyl)benzamide](/img/structure/B12619327.png)
![4-[5-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12619336.png)
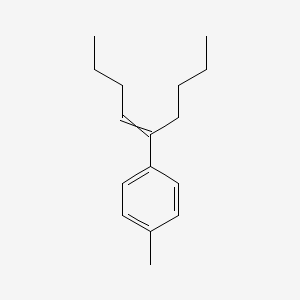
![3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-5-(2-ethoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12619346.png)
![1-{[tert-Butyl(dimethyl)silyl]oxy}-9-(trimethylsilyl)non-8-yn-4-one](/img/structure/B12619354.png)
![8-(cyclohexyloxy)-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole methanesulfonate](/img/structure/B12619358.png)
![(3E)-4,4,4-Trifluoro-3-[(2-methylphenyl)imino]-1-(1H-pyrrol-2-yl)butan-1-one](/img/structure/B12619362.png)


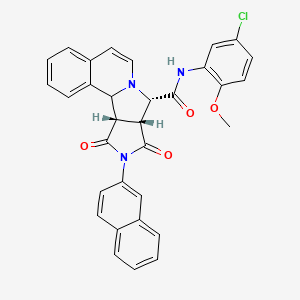
![1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 3-[2-[(2-chlorophenyl)methyl]-1H-benzimidazol-6-yl]-1-[trans-4-[4-(3-methoxypropyl)-1-piperazinyl]cyclohexyl]-](/img/structure/B12619388.png)
